1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, methyl, and dimethyl groups
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine derivatives with tert-butyl and methyl substituents under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Scientific Research Applications
1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of the dimethyl groups, leading to different chemical properties and reactivity.
1-tert-Butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate: This compound lacks the additional methyl group, resulting in a simpler structure and different applications.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-10(11(16)18-6)7-14(4,5)9-15/h10H,7-9H2,1-6H3 |
InChI Key |
KIFUQGQMCMNIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
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